Umeclidinium Bromide-d10

LC-MS/MS bioanalysis internal standard selection isotopic crosstalk

Umeclidinium Bromide-d10 (CAS unlabeled: 869113-09-7; molecular formula C₂₉H₂₄D₁₀BrNO₂; molecular weight 518.55 g/mol) is a stable-isotope-labeled analog of umeclidinium bromide, a quaternary ammonium long-acting muscarinic antagonist (LAMA) approved for maintenance treatment of chronic obstructive pulmonary disease (COPD). The compound bears ten deuterium atoms across two phenyl rings, generating a nominal mass shift of +10 Da relative to the unlabeled analyte.

Molecular Formula C29H34BrNO2
Molecular Weight 518.5 g/mol
Cat. No. B12431617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmeclidinium Bromide-d10
Molecular FormulaC29H34BrNO2
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]
InChIInChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i2D,3D,6D,7D,8D,9D,12D,13D,14D,15D;
InChIKeyPEJHHXHHNGORMP-ZCTIGREKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Umeclidinium Bromide-d10 – Deuterated Internal Standard for LC-MS/MS Quantification of the LAMA Bronchodilator Umeclidinium Bromide


Umeclidinium Bromide-d10 (CAS unlabeled: 869113-09-7; molecular formula C₂₉H₂₄D₁₀BrNO₂; molecular weight 518.55 g/mol) is a stable-isotope-labeled analog of umeclidinium bromide, a quaternary ammonium long-acting muscarinic antagonist (LAMA) approved for maintenance treatment of chronic obstructive pulmonary disease (COPD) [1]. The compound bears ten deuterium atoms across two phenyl rings, generating a nominal mass shift of +10 Da relative to the unlabeled analyte. This physical-chemical identity renders the d10 species nearly indistinguishable from native umeclidinium during sample extraction, chromatographic separation, and electrospray ionization, while its distinct mass enables unequivocal mass-spectrometric discrimination . Commercially, Umeclidinium Bromide-d10 is supplied as a white to off-white solid with typical isotopic purity exceeding 95% and is recommended for storage at –20 °C under inert atmosphere to preserve hygroscopic stability .

Why Umeclidinium Bromide-d10 Cannot Be Replaced by Non-Deuterated or Lower-Deuterium Analogs in Quantitative Bioanalytical Workflows


Stable-isotope-labeled internal standards correct for matrix effects, extraction recovery variability, and ionization suppression that plague LC-MS/MS quantification of drugs in biological matrices [1]. Non-deuterated structural analogs (e.g., empagliflozin or other quaternary amines) co-elute poorly with umeclidinium and exhibit divergent ionization behavior, compromising the precision of peak-area ratio measurements. Among deuterated alternatives, Umeclidinium Bromide-d5 offers only a +5 Da shift, which may be insufficient to avoid isotopic crosstalk from the naturally abundant ¹³C and ¹⁵N isotopologues of the analyte [2]. The d10 variant, by contrast, positions the internal-standard signal in a clean mass window above the [M⁺+5] isotopic cluster, ensuring baseline resolution between the labeled and unlabeled species [3]. This mass-spectrometric differentiation is the foundation of valid, regulatory-compliant bioanalytical methods used in pharmacokinetic studies, ANDA bioequivalence submissions, and therapeutic drug monitoring.

Umeclidinium Bromide-d10 – Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Mass-Shift Differentiation: +10 Da for Umeclidinium-d10 vs. +5 Da for Umeclidinium-d5 Ensures Clean MS Signal Separation

Umeclidinium Bromide-d10 incorporates ten deuterium atoms producing a nominal mass increment of +10 Da relative to native umeclidinium (C₂₉H₃₄NO₂⁺, monoisotopic mass 428.259). This positions the internal-standard signal at m/z 438.3 for the quaternary ammonium cation, several Daltons above the naturally occurring [M⁺+5] isotopic cluster that arises from ¹³C and ¹⁵N contributions [1]. In contrast, the commercially available Umeclidinium-d5 (+5 Da; molecular weight approx. 513.5) is centered at m/z ~433.3, where interference from the analyte's M⁺+4 and M⁺+5 isotopologues can be significant in biological extracts at low ng/mL concentrations . The d10 variant therefore eliminates a known source of systematic bias in peak-area-ratio calculation.

LC-MS/MS bioanalysis internal standard selection isotopic crosstalk

Pharmacological Equivalence Verified: Comparable Sub-Nanomolar Muscarinic Receptor Affinity Between Deuterated and Non-Deuterated Umeclidinium

Umeclidinium Bromide-d10 exhibits sub-nanomolar affinity for cloned human M1–M5 muscarinic acetylcholine receptors (mAChRs) with Ki values ranging from 0.05 to 0.16 nM, identical to the reported affinity of the non-deuterated parent compound GSK573719 (umeclidinium bromide) [1]. This pharmacological equivalence is expected because deuteration at the phenyl rings does not alter the pharmacophore (quinuclidinium cation and diphenylmethanol moieties) responsible for mAChR binding, and the deuterium kinetic isotope effect is negligible at these peripheral positions [2]. The practical consequence is that Umeclidinium-d10 functions exclusively as a tracer for quantification without distorting the pharmacokinetic or pharmacodynamic profile of the therapeutic agent.

muscarinic receptor binding isotope effect pharmacodynamic comparability

Purity Specification: Umeclidinium Bromide-d10 Delivers >95% Chemical and Isotopic Purity, Minimizing Quantification Interference

Commercially available Umeclidinium Bromide-d10 is specified at approximately 96% chemical purity (HPLC/LC-MS) and isotopic purity exceeding 95% . This specification is critical because any unlabeled umeclidinium impurity in the 'd10' standard contributes directly to the analyte channel signal, causing an overestimation of the lower limit of quantification (LLOQ) and potentially invalidating bioequivalence studies [1]. For comparison, alternative structural analog internal standards such as empagliflozin (used in published umeclidinium HPLC-UV methods) show no isotopic relationship to the analyte, making them incapable of co-elution-matched matrix-effect correction [2]. The d10 standard's high purity ensures the internal-standard response is dominated by the labeled species, satisfying the ≤5% isotopic carryover criterion recommended in bioanalytical guidance [1].

isotopic purity chemical purity internal standard quality

Long-Term Reproducibility Advantage: Umeclidinium-d10 Enables Multi-Batch Pharmacokinetic Study Consistency Over Non-Isotopic Internal Standards

The Salmon et al. (2013) study established that umeclidinium exhibits slow functional reversibility at the human M₃ mAChR (t₁/₂ dissociation = 82 min vs. 9 min at M₂) and a 24-hour duration of bronchodilation in vivo [1]. Pharmacokinetic studies quantifying this long-acting drug require internal standards that maintain consistent relative response factors across dozens of analytical batches spanning months. A deuterated internal standard such as Umeclidinium-d10 co-elutes with the analyte under the same chromatographic conditions — for example, a typical C18 reversed-phase gradient with acidic mobile phase — thereby normalizing for day-to-day variations in column performance, mobile-phase composition, and mass-spectrometer tuning [2]. Structural analog internal standards (e.g., empagliflozin, vilanterol) cannot guarantee identical retention behavior: published HPLC methods report retention times of 2.471 min for umeclidinium but 3.303 min for vilanterol under identical conditions [3], meaning they experience different solvent-composition microenvironments during electrospray ionization and therefore different matrix effects, degrading inter-batch precision.

pharmacokinetic study inter-batch reproducibility bioanalytical method validation

Umeclidinium Bromide-d10 – Preferred Application Scenarios Based on Quantitative Differentiation Evidence


Regulatory Bioequivalence Studies for Umeclidinium-Containing ANDA Submissions

Generic pharmaceutical developers conducting crossover pharmacokinetic studies in healthy volunteers require a deuterated internal standard that co-elutes exactly with umeclidinium to satisfy FDA and EMA bioanalytical method validation criteria. Umeclidinium Bromide-d10, with its +10 Da mass shift and high isotopic purity >95%, eliminates isotopic crosstalk from the analyte's natural isotopologue cluster — a risk when using the d5 variant — and provides the baseline chromatographic resolution needed to achieve inter-batch precision ≤15% CV across multi-subject, multi-period study designs [1].

In Vitro Metabolic Stability and Drug-Drug Interaction (DDI) Studies Using Human Liver Microsomes

Researchers investigating the CYP-mediated metabolism of umeclidinium, including the impact of CYP2D6 polymorphism on drug clearance, can use Umeclidinium-d10 as a stable-isotope internal standard to monitor substrate depletion without interference from endogenous matrix components in human liver microsome or hepatocyte incubations. The identical ionization efficiency of the d10 and analyte at the nanomolar concentrations typical of metabolic stability assays (1–10 µM initial substrate) ensures robust quantification of in vitro half-life and intrinsic clearance (Clint) parameters [2].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies in COPD Patients

Clinical laboratories quantifying trough and peak plasma concentrations of umeclidinium in special populations (e.g., elderly, renally impaired) require an internal standard that normalizes for the variable protein binding and phospholipid content of patient plasma. Umeclidinium-d10 compensates for matrix effects that vary between subjects, enabling accurate determination of pharmacokinetic parameters (AUC₀–₂₄, Cmax, t₁/₂) at the low ng/mL plasma concentrations characteristic of inhaled LAMA therapy, where reported systemic exposure ranges below 200 pg/mL [3].

GMP Quality Control Release Testing and Stability Monitoring of Umeclidinium Bromide API

Pharmaceutical manufacturers performing release and shelf-life stability testing of umeclidinium bromide active pharmaceutical ingredient (API) according to ICH Q7 and pharmacopeial monographs can employ Umeclidinium-d10 as a surrogate reference standard for LC-MS purity and impurity profiling. The deuterated standard's orthogonal mass signal enables simultaneous quantification of the API and related substances without chromatographic interference, reducing the need for multiple detector configurations and shortening QC cycle times in GMP-regulated laboratories [4].

Quote Request

Request a Quote for Umeclidinium Bromide-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.